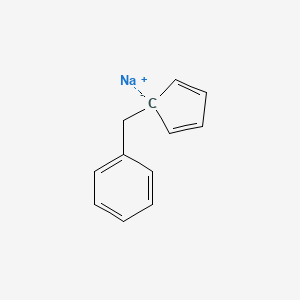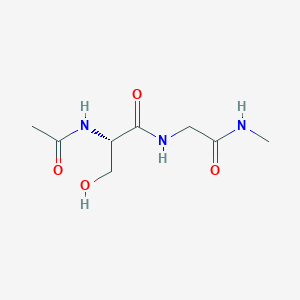
N-Acetyl-L-seryl-N-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-seryl-N-methylglycinamide is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an acetyl group, a serine residue, and a methylated glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-N-methylglycinamide typically involves the following steps:
Protection of Functional Groups: The hydroxyl group of serine is protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS).
Acetylation: The amino group of serine is acetylated using acetic anhydride in the presence of a base like pyridine.
Coupling Reaction: The protected and acetylated serine is then coupled with N-methylglycinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting group is removed under mild acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-seryl-N-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation: The hydroxyl group of the serine residue can be oxidized to form a ketone or aldehyde.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA) are commonly used.
Major Products Formed
Hydrolysis: Yields L-serine and N-methylglycinamide.
Oxidation: Forms oxidized derivatives of serine.
Substitution: Produces various acylated derivatives.
Scientific Research Applications
N-Acetyl-L-seryl-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized peptides and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N-Acetyl-L-seryl-N-methylglycinamide involves its interaction with specific molecular targets and pathways:
Enzymatic Hydrolysis: The compound can be hydrolyzed by proteolytic enzymes to release active amino acids.
Receptor Binding: It may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Signal Transduction: The compound can participate in signal transduction pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-Acetyl-L-seryl-N-methylglycinamide can be compared with other similar compounds such as:
N-Acetyl-L-serine: Lacks the N-methylglycinamide moiety and has different biological properties.
N-Acetyl-L-glycinamide: Contains glycinamide instead of serine, resulting in distinct chemical and biological characteristics.
N-Acetyl-L-alanylglycinamide: Has an alanine residue instead of serine, leading to variations in reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable tool for research and industrial applications
Properties
CAS No. |
65227-68-1 |
|---|---|
Molecular Formula |
C8H15N3O4 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-hydroxy-N-[2-(methylamino)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C8H15N3O4/c1-5(13)11-6(4-12)8(15)10-3-7(14)9-2/h6,12H,3-4H2,1-2H3,(H,9,14)(H,10,15)(H,11,13)/t6-/m0/s1 |
InChI Key |
KTBIRBZLMXWZEX-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)NCC(=O)NC |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


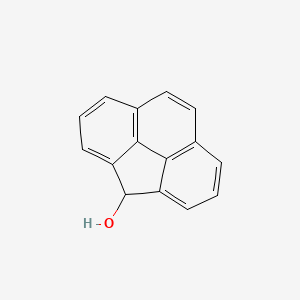
![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
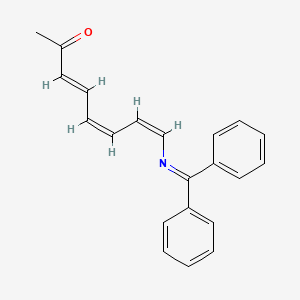


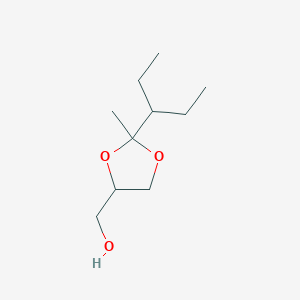
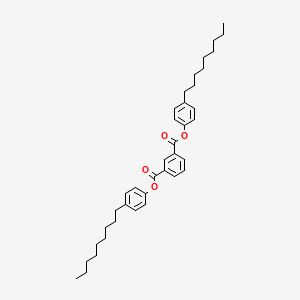
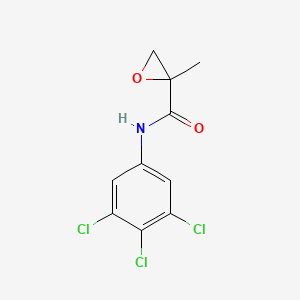



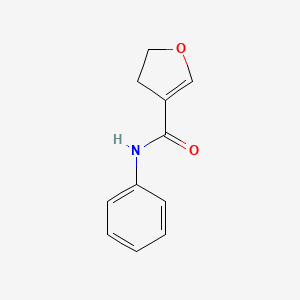
![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
